molecular formula C13H13F3N2O3 B7577157 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No. B7577157
M. Wt: 302.25 g/mol
InChI Key: VEQJVPAHAOMJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as PTY-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. PTY-1 is a pyrrolidine derivative that is synthesized via a multi-step process, and its unique chemical structure has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the inflammatory response. Specifically, 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of lipid mediator that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has various biochemical and physiological effects. In addition to its anti-inflammatory properties, 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to have antioxidant activity and can protect against oxidative stress. It has also been shown to have antitumor activity and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in lab experiments is its unique chemical structure, which allows for the exploration of its potential applications in drug development. However, one limitation is that the mechanism of action of 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is not fully understood, which makes it difficult to predict its potential side effects.

Future Directions

There are several future directions for research on 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. One area of focus could be on the development of 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid derivatives with improved efficacy and reduced side effects. Another area of research could be on the potential use of 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in the treatment of other diseases, such as cancer or neurodegenerative disorders. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves a multi-step process that begins with the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate to form 1-(2-pyridin-4-ylacetyl)ethanone. This compound is then reacted with trifluoroacetic anhydride to form 1-(2-pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid.

Scientific Research Applications

1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been studied extensively for its potential applications in drug development. One area of research has focused on its use as a potential anti-inflammatory agent. Studies have shown that 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can inhibit the production of pro-inflammatory cytokines, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-(2-pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3/c14-13(15,16)12(11(20)21)3-6-18(8-12)10(19)7-9-1-4-17-5-2-9/h1-2,4-5H,3,6-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQJVPAHAOMJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(=O)O)C(F)(F)F)C(=O)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

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